molecular formula C9H16O2 B056230 Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI) CAS No. 117707-20-7

Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI)

Cat. No.: B056230
CAS No.: 117707-20-7
M. Wt: 156.22 g/mol
InChI Key: SVGUCAVQSQDTMW-HLTSFMKQSA-N
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Description

Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) is a heterocyclic organic compound with the molecular formula C9H16O2 . This compound is characterized by its unique structure, which includes a furan ring fused with another furan ring, making it a part of the furofuran family. It is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diene and a dienophile in a Diels-Alder reaction, followed by hydrogenation to achieve the hexahydro form . The reaction conditions often require a catalyst, such as palladium on carbon, and a hydrogen source, such as hydrogen gas, under elevated pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3aR,5R,6aS)-5-propan-2-yl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)8-5-7-3-4-10-9(7)11-8/h6-9H,3-5H2,1-2H3/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGUCAVQSQDTMW-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2CCOC2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C[C@H]2CCO[C@H]2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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